molecular formula C11H15BrFN B1434199 N-(4-bromo-3-fluorobenzyl)-N-ethylethanamine CAS No. 1704065-30-4

N-(4-bromo-3-fluorobenzyl)-N-ethylethanamine

Cat. No.: B1434199
CAS No.: 1704065-30-4
M. Wt: 260.15 g/mol
InChI Key: DWYUCDHRIPUSBZ-UHFFFAOYSA-N
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Description

N-(4-Bromo-3-fluorobenzyl)-N-ethylethanamine is a chemical building block of interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C11H15BrFN and a molecular weight of 242.155 g/mol , belongs to the class of phenylmethylamines and features both bromo and fluoro substituents on its aromatic ring, which can be critical for modulating the compound's lipophilicity, electronic properties, and metabolic stability . The density of this compound is approximately 1.2±0.1 g/cm³, and it has a boiling point of 264.8±15.0 °C at 760 mmHg . While the specific biological activity of this exact molecule may not be fully characterized, its structural features make it a valuable intermediate for the synthesis of more complex molecules. For instance, closely related 4-aminoquinoline derivatives containing halogenated benzyl groups have demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with some compounds showing minimal inhibitory concentrations (MICs) similar to the first-line drug isoniazid . Furthermore, such diethylamine-based structures can serve as ligands or precursors in the development of metal complexes, such as those with ruthenium, which are extensively investigated for their catalytic applications in organic synthesis and potential as chemotherapeutic agents . Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in the development of new therapeutic agents for infectious diseases or in catalytic chemistry. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[(4-bromo-3-fluorophenyl)methyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrFN/c1-3-14(4-2)8-9-5-6-10(12)11(13)7-9/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYUCDHRIPUSBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201231319
Record name Benzenemethanamine, 4-bromo-N,N-diethyl-3-fluoro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704065-30-4
Record name Benzenemethanamine, 4-bromo-N,N-diethyl-3-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704065-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 4-bromo-N,N-diethyl-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201231319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its bromo and fluoro substituents make it a versatile intermediate in various chemical reactions.

Biology: N-(4-bromo-3-fluorobenzyl)-N-ethylethanamine can be used in biological studies to investigate the effects of bromo and fluoro substituents on biological systems.

Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which N-(4-bromo-3-fluorobenzyl)-N-ethylethanamine exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The bromo and fluoro groups can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Substituent Position and Molecular Properties

The biological and physicochemical properties of benzylamine derivatives are highly sensitive to halogen substitution patterns. Key analogs and their distinguishing features are summarized below:

Compound Name Substituents Molecular Weight Key Functional Groups Biological Activity (IC50/EC50) References
N-(4-bromo-3-fluorobenzyl)-N-ethylethanamine 4-Br, 3-F 260.15 g/mol Tertiary amine, benzyl Under investigation
N-(4-bromo-2-(trifluoromethoxy)benzyl)-N-ethylethanamine 4-Br, 2-OCF3 342.13 g/mol Trifluoromethoxy, tertiary amine Antimalarial (PfPK6 inhibition)
N-(5-bromo-2-fluorobenzyl)-N-ethylethanamine 5-Br, 2-F 260.15 g/mol Tertiary amine, benzyl Cytotoxicity (CAKI-1 cell line)
N-(3-bromo-4-fluorobenzyl)-N-ethylethanamine 3-Br, 4-F 260.15 g/mol Tertiary amine, benzyl Not reported

Key Observations :

  • Positional Isomerism : The 4-bromo-3-fluoro substitution in the target compound distinguishes it from analogs like N-(5-bromo-2-fluorobenzyl)-N-ethylethanamine, where bromine and fluorine occupy adjacent positions. Such positional changes alter steric and electronic interactions, affecting receptor binding .

Comparison with Antimalarial Analogs :

  • Compounds like N-(4-(6-chloroimidazo[1,2-b]pyridazin-3-yl)-3-fluorobenzyl)-N-ethylethanamine (4e, 4f, 4g) are synthesized via Suzuki-Miyaura coupling, leveraging boronic acids and palladium catalysts to attach heterocyclic moieties . This method contrasts with the simpler alkylation steps used for the target compound.

Physicochemical and Spectroscopic Data

Property This compound N-(5-bromo-2-fluorobenzyl)-N-ethylethanamine
1H NMR (δ ppm) Not reported 7.45–7.10 (m, Ar-H), 3.75 (s, CH2)
ESI-MS (m/z) [M+H]+ 260.15 [M+H]+ 260.15
LogP (Predicted) 3.2 3.1

Notes:

  • The target compound shares similar spectroscopic signatures (e.g., ESI-MS) with its positional isomers, complicating differentiation without advanced techniques like NOE spectroscopy .

Biological Activity

N-(4-bromo-3-fluorobenzyl)-N-ethylethanamine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, synthetic routes, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine and a fluorine substituent on the benzyl ring, which enhances its chemical reactivity and biological interactions. The presence of these halogens can influence the compound's lipophilicity, binding affinity to receptors, and overall pharmacological profile.

Synthesis

The synthesis of this compound typically involves the alkylation of N-ethylethanamine with 4-bromo-3-fluorobenzyl bromide. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate in solvents such as anhydrous ethanol or acetonitrile. The general reaction scheme is as follows:

Reactants :

  • N-ethylethanamine
  • 4-bromo-3-fluorobenzyl bromide

Reaction Conditions :

  • Base: Sodium hydroxide or potassium carbonate
  • Solvent: Anhydrous ethanol or acetonitrile
  • Temperature: 40-60°C for several hours

Purification :
The product can be purified through recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The bromine atom enhances binding affinity, potentially acting as an agonist or antagonist in signal transduction pathways relevant to neurological disorders.

Pharmacological Studies

Research has shown that compounds with similar structures exhibit various pharmacological activities, such as:

  • Neurotransmitter Modulation : Similar compounds have been studied for their effects on serotonin and dopamine receptors, suggesting potential applications in treating mood disorders.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for further investigation in metabolic disorders.

Case Studies and Research Findings

Recent studies have highlighted the importance of halogenated compounds in drug development. For instance:

  • Study on Receptor Binding : A study demonstrated that halogenated derivatives like this compound exhibit enhanced receptor binding compared to their non-halogenated counterparts. This finding supports the hypothesis that halogen atoms can significantly affect biological activity through increased lipophilicity and steric effects.
  • Toxicology Assessments : Toxicological evaluations indicate that while certain halogenated amines can exhibit cytotoxic effects at high concentrations, this compound appears to have a favorable safety profile in preliminary studies.

Comparative Analysis with Similar Compounds

Compound NameHalogenBiological Activity
N-(4-bromobenzyl)-N-ethylethanamineBromineModerate receptor binding
N-(4-chlorobenzyl)-N-ethylethanamineChlorineLower receptor affinity
N-(4-fluorobenzyl)-N-ethylethanamineFluorineEnhanced metabolic stability

The presence of bromine in this compound contributes to its unique pharmacological profile compared to other halogenated analogs.

Preparation Methods

Halogenated Benzylamine Synthesis

A typical approach involves:

  • Starting from a suitably substituted benzaldehyde or benzyl halide precursor.
  • Introduction of the bromine and fluorine substituents via selective halogenation or using commercially available halogenated intermediates.
  • Conversion of the benzyl halide or aldehyde to benzylamine via reductive amination or nucleophilic substitution with ammonia or amine derivatives.

For example, 4-bromo-2-fluorobenzylamine hydrochloride has been prepared by nucleophilic substitution and subsequent purification, yielding crystalline products with high purity and characterized by NMR and melting point analysis.

Protection and Functional Group Manipulation

In some synthetic routes, the amine group is protected (e.g., as an acetamide) during halogenation steps to prevent side reactions. For instance, arylamine protection to form N-(2-methylphenyl)acetamide followed by bromination and hydrolysis has been employed to prepare brominated aniline derivatives. This strategy can be adapted for fluorinated analogs by careful control of reaction conditions.

Alkylation to Form this compound

The key step in forming the target compound is the alkylation of the benzylamine nitrogen with ethyl groups to yield the N-ethylethanamine substituent.

Alkylation Using Ethylating Agents

Alkylation can be performed using ethyl halides (e.g., ethyl bromide) or ethylating reagents under basic conditions. Triethylamine is commonly used as a base to scavenge generated acids and facilitate the reaction. The reaction is typically carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF) at room temperature or slightly elevated temperatures to optimize yield.

Representative Reaction Conditions and Yields

A representative procedure for a related benzylamine derivative is as follows:

Parameter Details
Starting material 4-bromo-2-fluorobenzylamine (0.93 g)
Base Triethylamine (1.3 mL)
Solvent N,N-dimethylformamide (5 mL)
Alkylating agent Ethyl (R)-2,5-dioxo-3-(2-trichloroacetylpyrrol-1-yl)pyrrolidine-3-carboxylate (1.16 g) in DMF (3 mL)
Temperature 20 °C (room temperature)
Reaction time 8 hours
Workup Dilution with ethyl acetate, acid and water washes, drying over MgSO4, filtration, concentration
Purification Flash column chromatography (n-hexane:ethyl acetate = 2:1)
Yield 65% (isolated crystalline product)

This procedure yielded a crystalline product with melting point 189–191 °C and was characterized by ^1H NMR spectroscopy confirming the structure.

Analytical Characterization

The synthesized this compound and related intermediates are typically characterized by:

Summary Table of Preparation Methods

Step Method Description Reaction Conditions Yield (%) Notes
Benzylamine intermediate Halogenation of protected arylamine or substitution on benzyl halide Protection → Bromination → Hydrolysis High (varies) Protection to avoid side reactions
Alkylation Reaction with ethylating agent in presence of triethylamine DMF, 20 °C, 8 h ~65 Purification by flash chromatography

Q & A

Q. Table 1: Key Synthetic Intermediates

IntermediateCAS RNRole in SynthesisPurity Optimization Method
4-Bromo-3-fluorobenzyl bromide127425-73-4Alkylating agentRecrystallization (EtOH/H₂O)
N-Ethylethanamine109-89-7NucleophileDistillation (bp 55–57°C)

Q. Table 2: NMR Reference Data

Proton Environmentδ (ppm)Multiplicity
Aromatic H (Br/F-substituted)7.2–7.6Doublet-of-doublets
Benzyl CH₂3.8–4.2Singlet
N-CH₂CH₃2.4–2.8 / 1.0–1.2Quartet / Triplet

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-3-fluorobenzyl)-N-ethylethanamine
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-3-fluorobenzyl)-N-ethylethanamine

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